molecular formula C16H21F3 B12534901 [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene CAS No. 821799-39-7

[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene

Cat. No.: B12534901
CAS No.: 821799-39-7
M. Wt: 270.33 g/mol
InChI Key: AXPVOYMJICIIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with an ethenyl group, a methyl group, and a trifluoromethyl group on a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions, including alkylation and halogenation.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment to the Benzene Ring: The hexyl chain with the trifluoromethyl group is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the ethenyl group, converting it into an ethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.

Biology and Medicine:

    Drug Development: The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making this compound a potential candidate for drug design.

    Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.

Industry:

    Agrochemicals: The compound’s properties can be leveraged in the development of new agrochemicals with improved efficacy and environmental profiles.

    Polymers: It can be incorporated into polymer structures to modify their physical and chemical properties.

Mechanism of Action

The mechanism of action of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethenyl group can participate in covalent bonding with target molecules, further modulating its activity.

Comparison with Similar Compounds

  • [3-Ethenyl-5-methyl-3-(trifluoromethyl)pentyl]benzene
  • [3-Ethenyl-5-methyl-3-(trifluoromethyl)butyl]benzene
  • [3-Ethenyl-5-methyl-3-(trifluoromethyl)propyl]benzene

Comparison:

  • Structural Differences: The length of the alkyl chain varies among these compounds, affecting their physical and chemical properties.
  • Chemical Reactivity: The reactivity of these compounds can differ based on the steric and electronic effects of the alkyl chain.
  • Applications: While all these compounds share similar applications, the specific properties of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene make it particularly suitable for certain applications, such as in drug development and material science.

Properties

CAS No.

821799-39-7

Molecular Formula

C16H21F3

Molecular Weight

270.33 g/mol

IUPAC Name

[3-ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene

InChI

InChI=1S/C16H21F3/c1-4-15(12-13(2)3,16(17,18)19)11-10-14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3

InChI Key

AXPVOYMJICIIGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.